

Technical Guide: Alpha-Amino-Alpha-Methyl-Delta-Valerolactam

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Compound of Interest

Compound Name:	3-AMINO-3-METHYLPIPERIDIN-2-ONE
CAS No.:	64298-90-4
Cat. No.:	B3355950

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Structural Characterization, Synthesis, and Peptidomimetic Utility

Part 1: Chemical Identity & Nomenclature

Alpha-amino-alpha-methyl-delta-valerolactam is a conformationally constrained, chiral heterocycle used primarily in medicinal chemistry as a stable surrogate for amino acids. Its structural core is piperidin-2-one (a

-lactam), substituted at the C3 position (alpha to the carbonyl) with both an amino group and a methyl group.

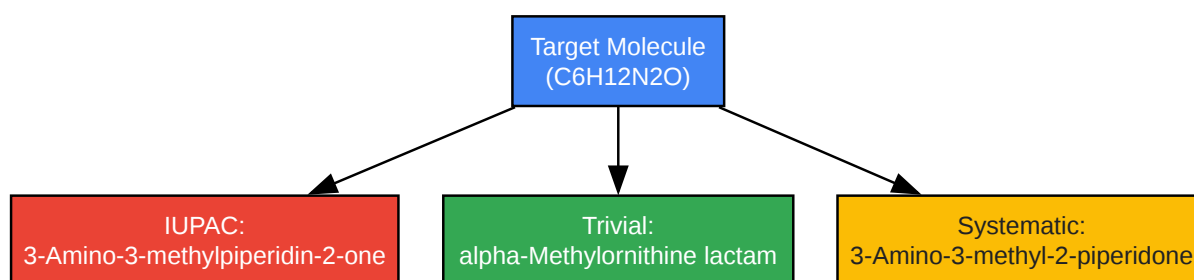
This quaternary substitution pattern creates a rigid scaffold that mimics the

-turn of peptides while providing metabolic stability against proteases.

Nomenclature Hierarchy

To ensure precision in database searching and procurement, researchers must utilize the following synonym hierarchy:

- IUPAC Name: **3-Amino-3-methylpiperidin-2-one**[1][2]
- Systematic Name: 3-Amino-3-methyl-2-piperidone
- Bio-organic Trivial Name:
-Methylornithine lactam
- Scaffold Class:
-disubstituted
-lactam



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Figure 1: Nomenclature hierarchy for alpha-amino-alpha-methyl-delta-valerolactam.

Part 2: Structural Significance in Drug Design

The incorporation of **3-amino-3-methylpiperidin-2-one** into peptide backbones addresses two critical failure modes in peptide drug discovery:

- Conformational Entropy: By locking the (chi) torsion angles, the lactam ring forces the side chain into a specific orientation, reducing the entropic penalty of binding to a receptor.
- Proteolytic Stability: The quaternary center at the

-position (C3) eliminates the acidic

-proton, rendering the adjacent amide bond highly resistant to hydrolysis by proteases.

Physicochemical Profile:

Property	Value (Predicted)	Significance
Molecular Formula		Compact scaffold
Molecular Weight	128.17 g/mol	Fragment-based design friendly
H-Bond Donors	2 (Amine, Lactam NH)	Critical for receptor interaction
H-Bond Acceptors	1 (Carbonyl)	Backbone mimetic
Chirality	(S) or (R)	Enantiomers must be resolved

Part 3: Synthesis Strategies

The synthesis of this quaternary center is challenging due to steric hindrance. Two primary methodologies are established: Cyclization of

-Methylornithine (Biomimetic) and Alkylation of Protected Lactams (Synthetic).

Method A: Cyclization of

-Methylornithine

This method is preferred when the linear amino acid precursor is available. It preserves stereochemistry if the starting material is enantiopure.

Protocol:

- Starting Material:

-Methylornithine (or its methyl ester).

- Cyclization: The linear diamine is subjected to thermal cyclization or acid-catalyzed condensation.

- Reagents: Methanol, Reflux (if ester); or DCC coupling if acid.
- Mechanism:[3] Intramolecular nucleophilic attack of the
-amine onto the
-carbonyl.
- Purification: Ion-exchange chromatography or recrystallization from EtOH/Et₂O.

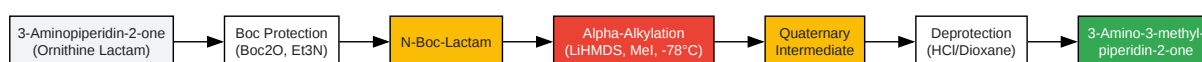
Method B: Alkylation of Protected 3-Aminopiperidin-2-one

This is the standard industrial route for generating the scaffold from the simpler "Ornithine lactam" (3-aminopiperidin-2-one).

Step-by-Step Protocol:

- Protection:
 - Dissolve 3-aminopiperidin-2-one (1.0 eq) in DCM.
 - Add
(1.1 eq) and
(1.2 eq). Stir at RT for 12h.
 - Result:N-Boc-3-aminopiperidin-2-one.
- Alkylation (The Critical Step):
 - Cool a solution of the protected lactam in dry THF to -78°C under Argon.
 - Add LiHMDS (Lithium hexamethyldisilazide, 2.2 eq) dropwise. Note: 2 equivalents are needed to deprotonate both the lactam NH and the alpha-proton.
 - Stir for 30 min to ensure enolate formation.
 - Add Methyl Iodide (MeI, 1.1 eq) slowly.

- Allow to warm to 0°C over 2 hours.
- Mechanism:[3]
attack of the enolate on the methyl iodide.
- Deprotection:
 - Treat the methylated intermediate with 4M HCl in Dioxane or TFA/DCM (1:1).
 - Yield:**3-Amino-3-methylpiperidin-2-one** hydrochloride.



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Figure 2: Synthetic workflow via alkylation of the protected lactam.

Part 4: Analytical Characterization

Verification of the quaternary center is essential, as mono-methylation at the lactam nitrogen (N1) is a common side reaction.

- 1H NMR (DMSO-d₆, 400 MHz):
 - 1.35 (s, 3H): Diagnostic singlet for the -methyl group. If this is a doublet, alpha-alkylation failed.
 - 1.60-1.90 (m, 4H): Piperidine ring protons (and).
 - 3.10-3.25 (m, 2H): -protons (adjacent to lactam NH).
 - 7.80 (br s, 1H): Lactam NH.

- 8.20 (br s, 3H): Ammonium protons (if salt form).
- ¹³C NMR:
 - 172.5 ppm: Carbonyl carbon.
 - 58.0 ppm: Quaternary
-carbon (significantly downfield from unsubstituted precursor).
 - 22.5 ppm: Methyl carbon.

Part 5: Applications (Case Studies)

1. CGRP Receptor Antagonists

Research at Merck & Co. utilized the 3-aminopiperidin-2-one scaffold to develop antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a target for migraine therapy. The introduction of the

-methyl group (and subsequent ring constraints) improved oral bioavailability by preventing metabolic opening of the lactam ring [1].

2. Beta-Secretase (BACE1) Inhibitors

In Alzheimer's research, this scaffold serves as a transition-state mimetic. The lactam ring constrains the P1' residue, optimizing the fit within the BACE1 active site while the amino group interacts with the catalytic aspartic acid residues.

References

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Sources

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- [3. US20070032475A1 - Novel compounds useful for bradykinin B1 receptor antagonism - Google Patents \[patents.google.com\]](#)
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